molecular formula C23H20N2O2S2 B4632913 2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide

2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide

Cat. No.: B4632913
M. Wt: 420.6 g/mol
InChI Key: BGEDBBXNZSMXBF-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide is a complex organic compound that features a benzothiazole core. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common route includes the formation of the benzothiazole ring followed by functionalization with methoxy and methylsulfanyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The process would also include rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the target’s role in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzothiazole: Shares the benzothiazole core but lacks the methoxy and methylsulfanyl groups.

    2-amino-6-methylbenzothiazole: Contains an amino group instead of the methoxy and methylsulfanyl groups.

Uniqueness

2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. These groups may enhance its solubility, reactivity, or ability to interact with specific biological targets compared to similar compounds.

Properties

IUPAC Name

2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S2/c1-14-4-11-19-21(12-14)29-23(25-19)15-5-7-16(8-6-15)24-22(26)18-10-9-17(28-3)13-20(18)27-2/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEDBBXNZSMXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide
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2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide
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2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide
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2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide
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2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide
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2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide

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